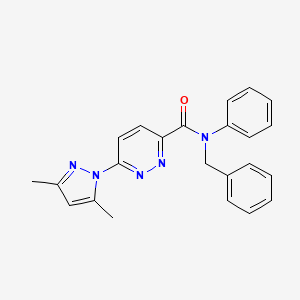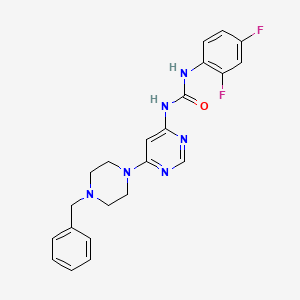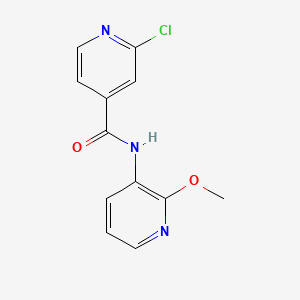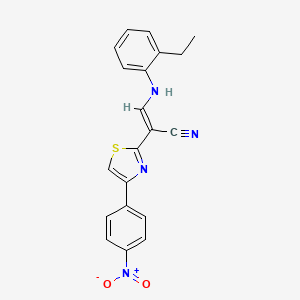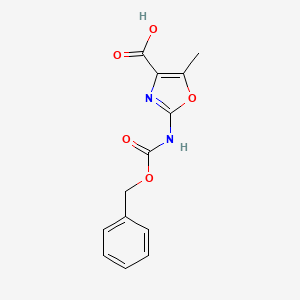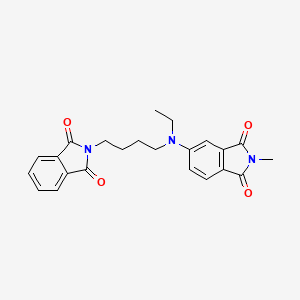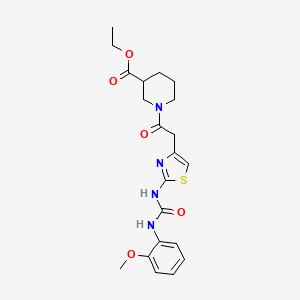
(1S,3S)-N,N'-Dimethyl-1,3-diphenylpropane-1,3-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-N,N’-Dimethyl-1,3-diphenylpropane-1,3-diamine;dihydrochloride is a chiral diamine compound with significant applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by its two phenyl groups attached to a propane backbone, with two methyl groups on the nitrogen atoms, and it exists as a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-N,N’-Dimethyl-1,3-diphenylpropane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and methylamine.
Formation of Intermediate: Benzaldehyde reacts with methylamine to form N-methylbenzylamine.
Reductive Amination: The intermediate undergoes reductive amination with another equivalent of benzaldehyde in the presence of a reducing agent like sodium borohydride to form the desired diamine.
Resolution of Enantiomers: The racemic mixture is then resolved using chiral resolution techniques to obtain the (1S,3S) enantiomer.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for chiral resolution and purification ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-N,N’-Dimethyl-1,3-diphenylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can replace the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Imines, amides.
Reduction: Secondary amines.
Substitution: N-alkyl or N-aryl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (1S,3S)-N,N’-Dimethyl-1,3-diphenylpropane-1,3-diamine is used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure products. It is also employed in the synthesis of complex organic molecules due to its ability to form stable complexes with transition metals.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable in the development of enantioselective assays.
Medicine
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (1S,3S)-N,N’-Dimethyl-1,3-diphenylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into active sites of enzymes, influencing their activity. In medicinal applications, it may modulate neurotransmitter levels by inhibiting or activating specific enzymes involved in neurotransmitter synthesis or degradation.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-N,N’-Dimethyl-1,3-diphenylpropane-1,3-diamine: The enantiomer of the compound, with similar chemical properties but different biological activities.
N,N’-Dimethyl-1,3-diphenylpropane-1,3-diamine: The racemic mixture, which lacks the enantioselectivity of the (1S,3S) form.
N,N’-Diethyl-1,3-diphenylpropane-1,3-diamine: A structurally similar compound with ethyl groups instead of methyl groups on the nitrogen atoms.
Uniqueness
The (1S,3S) enantiomer is unique due to its specific chiral configuration, which imparts distinct biological activities and makes it particularly useful in asymmetric synthesis and chiral resolution processes. Its ability to form stable complexes with metals also sets it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of (1S,3S)-N,N’-Dimethyl-1,3-diphenylpropane-1,3-diamine;dihydrochloride, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(1S,3S)-N,N'-dimethyl-1,3-diphenylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2.2ClH/c1-18-16(14-9-5-3-6-10-14)13-17(19-2)15-11-7-4-8-12-15;;/h3-12,16-19H,13H2,1-2H3;2*1H/t16-,17-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSALZLSWXVWSQB-SZKOKKDDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(C1=CC=CC=C1)NC)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C[C@@H](C1=CC=CC=C1)NC)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2586272.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2586275.png)
![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2586276.png)
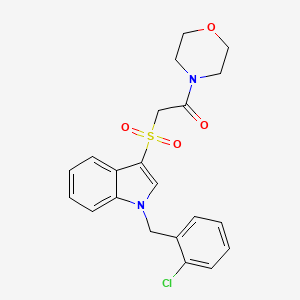
![5-Methyl-3-[3-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2586279.png)
